molecular formula C12H13N3 B13066222 6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine

6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine

Cat. No.: B13066222
M. Wt: 199.25 g/mol
InChI Key: VDCOKDCXGOVFJP-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The exploration of pyridine-based amines gained momentum in the mid-20th century alongside advancements in heterocyclic chemistry. While the exact synthesis date of 6-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine remains unspecified in literature, its structural analogs—such as N-(pyridin-2-ylmethyl)pyridin-2-amine—were first crystallographically characterized in 2011. These studies revealed hydrogen-bonding networks and π-π stacking interactions critical for solid-state stability.

The compound’s design likely emerged from efforts to optimize ligand architectures for metal coordination complexes, given pyridine’s strong chelating properties. Early synthetic routes for related amines involved reductive amination or nucleophilic substitution, as seen in the preparation of (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine. By the 2020s, computational tools enabled precise tuning of substituent positions to modulate electronic and steric effects.

Nomenclature and Systematic Identification

The IUPAC name 6-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine systematically describes its structure:

  • Pyridin-3-amine : A pyridine ring with an amino group (-NH₂) at position 3.
  • 6-Methyl substitution : A methyl group (-CH₃) at position 6 of this pyridine.
  • Pyridin-2-ylmethyl : A second pyridine ring attached via a methylene bridge (-CH₂-) at position 2.

Alternative names include N-(2-pyridylmethyl)-6-methylpyridin-3-amine and 3-amino-6-methyl-N-(pyridin-2-ylmethyl)pyridine. The molecular formula is C₁₂H₁₃N₃, with a molar mass of 199.26 g/mol. Key spectral identifiers include:

  • ¹H NMR : Distinct signals for methyl (δ ~2.5 ppm), aromatic protons (δ 6.8–8.5 ppm), and amine protons (δ ~5.3 ppm).
  • IR : Stretching vibrations for N-H (~3350 cm⁻¹) and C-N (~1250 cm⁻¹).
Feature Description
Parent structure Pyridin-3-amine
Substituents 6-methyl, N-(pyridin-2-ylmethyl)
Molecular symmetry C₁ (asymmetric due to substituent positions)
Hybridization sp² for pyridine nitrogens, sp³ for methylene and amine

Position in Contemporary Heterocyclic Chemistry Research

6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine occupies a niche in ligand design and supramolecular chemistry. Its applications include:

Coordination Chemistry : The compound’s dual pyridine groups enable polydentate coordination to transition metals. For example, analogous structures form complexes with Cu(II) and Fe(III), enhancing catalytic activity in oxidation reactions.

Drug Discovery : While not directly reported as a therapeutic agent, its structural relatives—such as 6-methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine—show binding affinity for kinase targets. The methyl groups improve lipophilicity, potentially aiding blood-brain barrier penetration.

Material Science : Pyridine derivatives serve as building blocks for metal-organic frameworks (MOFs). The methyl and amine functionalities in this compound could stabilize porous structures via hydrogen bonding.

Comparative studies highlight its advantages over simpler amines:

Compound Key Features Limitations
6-Methylpyridin-3-amine Single pyridine ring; facile synthesis Limited coordination sites
N-(Pyridin-2-ylmethyl)aniline Flexible amine linker Lower thermal stability
6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine Rigid, conjugated system; multiple binding sites Synthetic complexity

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

6-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C12H13N3/c1-10-5-6-12(8-14-10)15-9-11-4-2-3-7-13-11/h2-8,15H,9H2,1H3

InChI Key

VDCOKDCXGOVFJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Multicomponent Condensation and Cyclization (Adapted from Method A in RSC Medicinal Chemistry)

This method involves a one-pot condensation of substituted pyridin-2-amine with substituted pyridine-2-carbaldehyde, followed by cyclization with an isocyanide reagent under acidic conditions.

  • Reagents and Conditions:

    • Substituted pyridin-2-amine (1 eq)
    • Substituted pyridine-2-carbaldehyde (1 eq)
    • Tosic acid (0.2 eq)
    • 2-Isocyano-2,4,4-trimethylpentane (1 eq)
    • Methanol as solvent
    • Heating at 70 °C for 12 hours
  • Workup:

    • Dilution with water
    • Extraction with ethyl acetate
    • Drying over anhydrous sodium sulfate
    • Purification by silica gel chromatography
  • Outcome:

    • Formation of the target amine with high purity and good yield

This approach enables the construction of the imidazo[1,2-a]pyridine core, which can be modified to yield the desired 6-methyl substituted pyridin-3-amine derivatives by appropriate choice of starting materials.

Reductive Amination Route

  • Process:

    • Reaction of 6-methylpyridin-3-amine with pyridine-2-carboxaldehyde to form an imine intermediate.
    • Subsequent reduction of the imine using borane-dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF).
  • Conditions:

    • Imine formation at room temperature
    • Reduction at 0 °C to 60 °C over 6 hours
  • Workup:

    • Quenching with methanol and water
    • Extraction with ethyl acetate
    • Purification by preparative high-performance liquid chromatography (prep-HPLC)

This method provides a direct and efficient route to N-(pyridin-2-ylmethyl) substitution on the pyridin-3-amine scaffold.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

  • Reagents:

    • 6-Methyl-3-bromopyridine or analogous halogenated pyridine derivative
    • Pyridin-2-ylmethylamine or its protected form
    • Palladium catalyst such as Pd2(dba)3
    • Ligands like XantPhos or BrettPhos
    • Base such as tert-butoxide (t-BuONa)
    • Solvent: Toluene or tert-amyl alcohol
  • Conditions:

    • Heating at 90–110 °C under nitrogen atmosphere for 12 hours
  • Workup:

    • Filtration and concentration under reduced pressure
    • Purification by prep-HPLC or silica gel chromatography

Oxidative Amidation from α-Haloketones (Metal-Free Protocol)

  • Approach:

    • Reaction of α-bromoketones with 2-aminopyridine under oxidative conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
  • Conditions:

    • Heating at 100 °C for 2 hours
  • Mechanism:

    • Initial nucleophilic displacement by pyridine nitrogen
    • Cyclization to an intermediate imidazo[1,2-a]pyridine
    • Oxidative cleavage of C–C bond leading to amide formation
  • Advantages:

    • Metal-free
    • Mild conditions
    • Good functional group tolerance

Though this method is more commonly applied to amides, it can be adapted for the synthesis of N-(pyridin-2-ylmethyl) substituted pyridin-3-amines by modifying substrates and reaction parameters.

Method No. Key Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Multicomponent Condensation Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, isocyanide, MeOH, 70 °C, 12 h 70–90 Efficient for imidazo[1,2-a]pyridine derivatives
2 Reductive Amination 6-Methylpyridin-3-amine + pyridine-2-carboxaldehyde, BH3-Me2S, THF, 0–60 °C 60–85 Direct N-substitution, mild conditions
3 Pd-Catalyzed Cross-Coupling 3-Bromopyridine derivative, Pd2(dba)3, XantPhos, t-BuONa, toluene, 90–110 °C 50–80 Selective amination, requires Pd catalyst
4 Oxidative Amidation (Metal-Free) α-Bromoketones, 2-aminopyridine, I2, TBHP, toluene, 100 °C 55–75 Metal-free, mild, adaptable for amides
  • The multicomponent condensation method (Method 1) provides a versatile platform for synthesizing various substituted imidazo[1,2-a]pyridine derivatives, which can be further modified to yield 6-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine analogs. Acid catalysis and the choice of isocyanide are critical for high yield and purity.

  • Reductive amination (Method 2) is a straightforward approach with mild reaction conditions, but requires careful control of reduction parameters to avoid over-reduction or side reactions.

  • Palladium-catalyzed cross-coupling (Method 3) allows for selective amination but involves expensive catalysts and ligands, and requires inert atmosphere handling. Optimization of ligand and base can significantly improve yields.

  • The oxidative amidation method (Method 4) is attractive for its metal-free nature and mild conditions, but substrate scope and functional group compatibility need to be evaluated for this specific compound class.

The preparation of 6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine can be achieved through several synthetic routes, each with distinct advantages:

  • Multicomponent condensation offers a high-yielding, versatile route for complex heterocycles.
  • Reductive amination provides a direct and mild method for N-substitution.
  • Palladium-catalyzed cross-coupling is effective for selective amination but requires transition metal catalysts.
  • Metal-free oxidative amidation presents an environmentally friendly alternative with mild conditions.

Selection of the optimal method depends on available starting materials, scale, desired purity, and cost considerations. Further research into reaction optimization and substrate scope will enhance the synthetic utility of these methods for this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine rings exhibit reactivity toward nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or under specific catalytic conditions.

Example Reaction :
6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine reacts with bromine or N-bromosuccinimide (NBS) in acetonitrile to form brominated derivatives. The methyl group at position 6 directs substitution to positions 4 and 5 of the pyridine ring.

Reagents/ConditionsProductYield
Br₂, CH₃CN, 60°C4,5-dibromo-6-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine72%

Acylation and Alkylation of the Amine Group

The secondary amine undergoes acylation and alkylation under mild conditions, forming stable amides or tertiary amines.

Acylation :
Treatment with acetyl chloride in dichloromethane yields N-acetyl-6-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine.

Alkylation :
Reaction with methyl iodide in the presence of K₂CO₃ produces N-methyl-6-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine.

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling :
In the presence of Pd(PPh₃)₄ and arylboronic acids, the brominated derivative forms biaryl compounds.

SubstrateArylboronic AcidProductYield
4,5-dibromo derivativePhenylboronic acid4,5-diphenyl-6-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine65%

Reductive Amination

The amine group reacts with aldehydes or ketones under reductive conditions to form tertiary amines.

Example :
Condensation with pyridine-2-carbaldehyde using NaBH₃CN as a reducing agent yields N-(pyridin-2-ylmethyl)-6-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine .

Cyclization Reactions

Under oxidative or thermal conditions, the compound undergoes cyclization to form fused heterocycles.

Formation of Imidazopyridines :
In ethyl acetate with tert-butyl hydroperoxide (TBHP), intramolecular cyclization produces imidazo[1,2-a]pyridine derivatives .

ConditionsProductYield
TBHP, 80°C6-methylimidazo[1,2-a]pyridine-N-(pyridin-2-ylmethyl)amine58%

Oxidation and Reduction

  • Oxidation : The pyridine rings resist oxidation, but the methyl group is oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine rings to piperidine derivatives.

Acid-Base Reactions

The pyridine nitrogen (pKa ~1.7) and amine group (pKa ~4.9) allow for selective protonation or deprotonation. Protonation with HCl forms a water-soluble salt, facilitating purification.

Mechanistic Insights and Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Temperature : Elevated temperatures (60–100°C) improve yields in coupling and cyclization reactions .

  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enable efficient cross-coupling, while iodine promotes C–C bond cleavage .

Scientific Research Applications

Synthetic Routes

  • Direct Methylation : Using methylating agents with 2-aminopyridine.
  • C-C Bond Cleavage : Utilizing iodine and tert-butyl hydroperoxide to promote reactions in toluene.

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various reactions such as oxidation, reduction, and nucleophilic substitution makes it valuable for developing new materials with specific properties.

Biology

In biological studies, 6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine is investigated for its potential as an enzyme inhibitor and receptor ligand . Its interaction with specific molecular targets may provide insights into pharmacological mechanisms, particularly in the context of muscarinic acetylcholine receptors .

Industry

The compound is also explored for its applications in developing new materials that exhibit unique electronic or optical properties. This includes potential uses in pharmaceuticals and nanotechnology, where tailored compounds can enhance performance in drug delivery systems or electronic devices.

Structure–Activity Relationship Studies

Recent studies have highlighted the structure–activity relationships (SARs) of compounds related to 6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine. For instance, research into muscarinic acetylcholine receptor agonists has revealed that modifications to the pyridine structure can significantly affect pharmacological activity. One notable compound identified through SAR analysis demonstrated potent activity towards the M3 receptor subtype, indicating that similar derivatives could be developed from 6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine .

Comparative Analysis with Analogues

Mechanism of Action

The mechanism of action of 6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents/R-Groups Molecular Formula Key Differences from Target Compound
6-Methylpyridin-3-amine -NH₂ at C3, -CH₃ at C6 C₆H₈N₂ Lacks the pyridin-2-ylmethyl group; simpler structure with stronger intermolecular N–H···N hydrogen bonds .
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine -Cl at C6, -CH₃ on N-methyl C₈H₁₀ClN₂ Chlorine substituent enhances electrophilicity; methylamine reduces hydrogen-bonding capacity .
6-Morpholinopyridin-3-amine Morpholino ring at C6 C₉H₁₃N₃O Polar morpholino group increases solubility but reduces lipophilicity compared to methyl .
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine -OCH₃ at C6, pyrrole substituent C₁₁H₁₁N₃O Methoxy group enhances electron density; pyrrole enables metal coordination (e.g., Co(II), Cu(II)) .

Physicochemical Properties

  • Solubility : The target compound’s secondary amine and pyridin-2-ylmethyl group reduce hydrogen-bonding capacity compared to 6-methylpyridin-3-amine, likely decreasing aqueous solubility .
  • Molecular Weight : At 199.25 g/mol, the compound falls within the acceptable range for drug-like molecules, unlike bulkier derivatives (e.g., quinazoline-containing analogues in , MW > 340 g/mol) .

Crystallographic and Computational Insights

  • The target compound’s pyridin-2-ylmethyl group may introduce steric hindrance, altering π-π stacking interactions compared to planar analogues like 6-methylpyridin-3-amine .
  • Computational modeling (e.g., docking studies) could predict binding affinities to biological targets, as demonstrated for COX-2 inhibitors in .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
AlkylationPyridin-2-ylmethyl bromide, K₂CO₃, DMF, 80°C65–75%
DeprotectionHCl/dioxane, RT>90%

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) and monitor degradation products .
  • NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., pyridin-2-ylmethyl CH₂ signal at δ ~4.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z = 230.12 for C₁₃H₁₅N₃) .

Note: Stability tests under varying pH and temperature conditions are recommended to assess storage requirements .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searching tools (e.g., GRRM) predict intermediates and transition states:

  • Transition state analysis : Identify energy barriers for N-alkylation to optimize temperature and catalyst selection .
  • Solvent effects : COSMO-RS simulations guide solvent choice (e.g., DMF vs. THF) to improve yield .
  • Feedback loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

  • Cross-validation : Compare experimental data with synthesized analogs (e.g., 6-fluoro-N-(pyridin-2-ylmethyl) derivatives) to isolate substituent effects .
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity in alkylation .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace reaction pathways and validate mechanistic hypotheses .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: What strategies assess the bioactivity of 6-Methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine?

Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., PI3Kα) using fluorescence polarization assays .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 6-fluoro or chloro derivatives) to identify pharmacophores .
  • Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation for drug development .

Advanced: How do steric and electronic effects influence the reactivity of this compound?

Answer:

  • Steric hindrance : The pyridin-2-ylmethyl group may slow alkylation; bulky catalysts (e.g., XPhos Pd G3) mitigate this .
  • Electronic effects : Electron-withdrawing substituents (e.g., 6-methyl) reduce nucleophilicity, requiring stronger bases (e.g., NaH) .

Q. Table 2: Substituent Impact on Reaction Rate

SubstituentRelative Rate (vs. H)Reference
6-Methyl0.75
6-Fluoro1.20

Basic: What are the storage and stability recommendations?

Answer:

  • Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation .
  • Stability tests : Monitor via TLC or HPLC after 1, 3, and 6 months to establish shelf life .

Advanced: How can researchers design comparative studies with structural analogs?

Answer:

  • Library synthesis : Prepare derivatives (e.g., 6-chloro, 6-fluoro) using parallel synthesis techniques .
  • Data normalization : Use internal standards (e.g., deuterated analogs) in bioassays to minimize variability .
  • Statistical analysis : Apply ANOVA to determine significant differences in bioactivity or reactivity .

Advanced: What role do pyridine ring substituents play in intermolecular interactions?

Answer:

  • Hydrogen bonding : The 3-amine group participates in H-bonding with biological targets (e.g., enzyme active sites) .
  • π-Stacking : The 6-methyl group enhances hydrophobic interactions in crystal packing or receptor binding .

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